molecular formula C6H12ClNO2S B8799757 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No. B8799757
M. Wt: 197.68 g/mol
InChI Key: KNPLWGRWYXRNPK-UHFFFAOYSA-N
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Patent
US08846647B2

Procedure details

A mixture of 3-((2-hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide (260 mg, 1.451 mmol) and sulfurous dichloride (863 mg, 7.25 mmol) in dichloroethane (3 mL) was heated up at 78° C. for 3 hours. The mixture was cooled to room temperature and concentrated under reduced pressure to provide the black oil. To this black oil was added THF (5 mL) and dichloromethane (5 mL), grey-white solid was observed. The solid was filtered and collected to provide the desired product as a grey solid (230 mg, 80%). LCMS: m/e 198.1 (M+H)+, 0.60 min (method 6).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][CH:5]1[CH2:9][CH2:8][S:7](=[O:11])(=[O:10])[CH2:6]1.S(Cl)([Cl:14])=O.C1COCC1.ClCCl>ClC(Cl)C>[Cl:14][CH2:2][CH2:3][NH:4][CH:5]1[CH2:9][CH2:8][S:7](=[O:11])(=[O:10])[CH2:6]1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
OCCNC1CS(CC1)(=O)=O
Name
Quantity
863 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the black oil
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
ClCCNC1CS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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